molecular formula C15H14O5 B12559950 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- CAS No. 170649-95-3

2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy-

Cat. No.: B12559950
CAS No.: 170649-95-3
M. Wt: 274.27 g/mol
InChI Key: XCBHKZNGCZLXTA-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenol and cyclohexadiene-1,4-dione.

    Methoxylation: The phenol undergoes methoxylation to introduce the methoxy groups at the desired positions.

    Coupling Reaction: The methoxylated phenol is then coupled with cyclohexadiene-1,4-dione under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular processes and pathways. Its methoxy groups may also play a role in modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,5-dimethoxy-: Lacks the additional methoxy group on the phenyl ring.

    1,4-Benzoquinone: A simpler quinone without methoxy substitutions.

    2,5-Dimethoxy-1,4-benzoquinone: Similar structure but different substitution pattern.

Uniqueness

The unique combination of methoxy and dimethoxy substitutions on the phenyl ring of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- distinguishes it from other quinones

Properties

CAS No.

170649-95-3

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H14O5/c1-18-9-4-5-14(19-2)11(6-9)10-7-13(17)15(20-3)8-12(10)16/h4-8H,1-3H3

InChI Key

XCBHKZNGCZLXTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C(=CC2=O)OC

Origin of Product

United States

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